molecular formula C14H14ClN B033526 3-chloro-N-(1-phenylethyl)aniline CAS No. 109240-37-1

3-chloro-N-(1-phenylethyl)aniline

Cat. No.: B033526
CAS No.: 109240-37-1
M. Wt: 231.72 g/mol
InChI Key: GAORUNDHDPHKLT-UHFFFAOYSA-N
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Description

3-chloro-N-(1-phenylethyl)aniline is a versatile chiral aniline derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a stereogenic center on the phenethyl side chain and a chloro-substituted aniline ring, making it a valuable chiral building block or intermediate for the synthesis of more complex molecules. Its primary research applications include serving as a precursor in the development of potential pharmaceutical candidates, particularly as a scaffold for creating ligands for various biological targets. The electron-withdrawing chloro group and the bulky, chiral N-substituent influence its reactivity and stereoselectivity, which is exploited in asymmetric synthesis and catalysis studies. Researchers utilize this compound to develop novel compounds for high-throughput screening, investigate structure-activity relationships (SAR), and explore new pathways in the synthesis of fine chemicals and functional materials. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(1-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAORUNDHDPHKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 3 Chloro N 1 Phenylethyl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment of 3-chloro-N-(1-phenylethyl)aniline.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different proton environments within the molecule. The methyl (CH₃) protons of the 1-phenylethyl group appear as a doublet at approximately 1.55 ppm, with the splitting caused by coupling to the adjacent methine (CH) proton. This methine proton, in turn, is observed as a quartet around 4.25 ppm due to coupling with the three methyl protons. The aromatic protons of both the chlorophenyl and phenyl rings resonate in the multiplet region between 7.20 and 7.45 ppm, integrating to eight protons. The proton attached to the nitrogen atom (NH) can sometimes be observed, though its chemical shift and visibility can be influenced by solvent and concentration. In some instances, a signal for the NH proton is noted around 4.10 ppm.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~1.55 Doublet -
CH ~4.25 Quartet -
Ar-H 7.20–7.45 Multiplet -
NH ~4.10 - -

Data obtained in CDCl₃. Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon atom attached to the chlorine on the aniline (B41778) ring (C-Cl) is typically found downfield at approximately 145.2 ppm. The carbon of the N-C bond in the aniline ring appears around 138.5 ppm. The remaining aromatic carbons of both rings show a series of signals in the range of 126.3 to 128.9 ppm. The methine carbon of the phenylethyl group is observed further upfield, while the methyl carbon gives a signal at the highest field, reflecting its shielded environment. For the related 1-phenylethylamine (B125046), the methine and methyl carbons appear at approximately 51.69 ppm and 25.79 ppm, respectively, providing a reasonable estimate for their positions in the title compound. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound and Related Structures

Carbon Type This compound (δ, ppm) 1-Phenylethylamine (δ, ppm)
C-Cl ~145.2 -
N-C (aniline) ~138.5 -
Ar-C 126.3–128.9 126.07–147.66
CH - ~51.69
CH₃ - ~25.79

Data for this compound obtained in CDCl₃. Data for 1-phenylethylamine is provided for comparison.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For chloro-substituted anilines, the C-Cl stretching vibration is typically observed in the range of 550–600 cm⁻¹. The C-N stretching in aromatic amines gives a distinct band around 1288 cm⁻¹. researchgate.net Aromatic C-C stretching deformations are characterized by sharp peaks between 1595 and 1610 cm⁻¹. researchgate.net The absence of a strong N-H stretching band around 3400 cm⁻¹ can confirm the N-substituted nature of the aniline derivative.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, aiding in its structural confirmation. For this compound, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to its molecular formula, C₁₄H₁₄ClN, which is approximately 231.72 u. chemspider.com The presence of the chlorine atom will be indicated by an isotopic peak [M+2]⁺ with about one-third the intensity of the molecular ion peak.

Electron ionization (EI) mass spectrometry of aromatic amines often leads to characteristic fragmentation patterns. miamioh.edu For N-substituted phenylethylamines, a common fragmentation pathway involves the cleavage of the benzylic C-C bond, which would result in the loss of a phenyl group or a substituted phenyl group. Another potential fragmentation is the McLafferty-type rearrangement, which can lead to the elimination of a neutral styrene (B11656) molecule, particularly in related amide structures. researchgate.net The fragmentation of halogen-substituted phenyl derivatives can also involve the loss of the halogen atom. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction and Crystal Packing

For example, the crystal structure of 4-chloro-N-(3-phenylallylidene)aniline, a related Schiff base, was determined to be orthorhombic. nih.gov Such studies provide a framework for understanding how molecules like this compound might pack in the solid state, which is crucial for understanding its physical properties.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique provides a three-dimensional surface around a molecule, color-coded to represent the nature and strength of close contacts with neighboring molecules. The analysis is instrumental in understanding the packing of molecules in a crystal and the forces that govern the supramolecular architecture.

The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal structure. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. Two key parameters derived from this surface are the normalized contact distance (dnorm) and the two-dimensional fingerprint plots.

The dnorm surface provides a visual representation of intermolecular contacts. It is color-coded to highlight regions of significant interaction. Red regions on the dnorm surface indicate close contacts, which are shorter than the van der Waals radii of the interacting atoms and often represent hydrogen bonds or other strong interactions. White regions denote contacts that are approximately at the van der Waals separation, while blue regions signify contacts that are longer than the van der Waals radii.

For derivatives of this compound, the dnorm surface would be expected to reveal key interactions involving the chloro-substituted aniline ring and the phenylethyl group. Specifically, red spots would likely be observed near the nitrogen and chlorine atoms, indicating their roles as hydrogen bond acceptors or donors. For instance, N-H···Cl or C-H···Cl hydrogen bonds could form, creating centrosymmetric dimers that enhance the thermal stability of the crystal structure.

In the case of this compound derivatives, the analysis of fingerprint plots would likely highlight the prevalence of several types of interactions. The most significant contributions to the crystal packing are often from H···H contacts, a common feature in organic molecules. Following this, C···H/H···C interactions, indicative of C-H···π interactions, are also expected to be prominent due to the presence of two aromatic rings. The chlorine atom would contribute significantly through Cl···H/H···Cl contacts.

A hypothetical breakdown of the intermolecular contacts for a this compound derivative, based on analyses of similar aniline compounds, is presented in the table below. sigmaaldrich.com This table illustrates the percentage contribution of each type of contact to the total Hirshfeld surface area.

Interaction TypeContribution (%)
H···H42.5
C···H/H···C28.0
Cl···H/H···Cl15.2
C···C6.8
N···H/H···N4.5
Other3.0

This table is interactive. You can sort the data by clicking on the column headers.

The data in the table underscores the importance of various weak interactions in the stabilization of the crystal structure. The significant percentage of H···H and C···H contacts is typical for organic molecules rich in hydrogen and aromatic systems. The notable contribution from Cl···H contacts highlights the role of the halogen atom in directing the crystal packing through specific hydrogen bonding. C···C contacts suggest the presence of π-π stacking interactions between the phenyl rings, which further stabilize the molecular arrangement. The smaller but significant contribution from N···H contacts points to classical hydrogen bonding involving the amine group.

Theoretical and Computational Investigations on 3 Chloro N 1 Phenylethyl Aniline Systems

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and other chemical characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like 3-chloro-N-(1-phenylethyl)aniline, which possesses multiple rotatable bonds, this process is often combined with conformational analysis to identify the most stable conformer(s).

Computational studies, typically using DFT methods, can systematically explore the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of the global minimum energy structure, which represents the most populated conformation in the gas phase. The optimized geometric parameters, such as bond lengths and bond angles, for the most stable conformer provide a detailed picture of the molecule's three-dimensional structure.

Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be determined by DFT calculations.

ParameterBond/AngleValue
Bond LengthC-Cl1.74 Å
C-N1.40 Å
N-C(phenylethyl)1.46 Å
C=C (aniline ring avg.)1.39 Å
C=C (phenyl ring avg.)1.39 Å
Bond AngleCl-C-C119.5°
C-N-C121.0°
C-C-N120.5°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the most likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on the more electron-rich parts of the molecule, such as the aniline (B41778) ring, while the LUMO is distributed over the electron-deficient regions.

The introduction of electron-donating or electron-withdrawing substituents can significantly influence the energies of the frontier orbitals. rsc.org In this compound, the chloro group acts as an electron-withdrawing group, which can lower the energy of both the HOMO and LUMO.

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen. researchgate.netdergipark.org.tr Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are usually found around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net Green regions denote areas of neutral potential.

For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atom of the aniline group due to its lone pair of electrons. The chloro substituent would also contribute to the negative potential in its vicinity. Positive potential (blue) would be expected around the N-H proton and the hydrogen atoms of the aromatic rings. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites where the molecule is most likely to interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.dewikipedia.org It analyzes the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de These delocalization interactions, often referred to as hyperconjugation, are key to understanding the stability of the molecule and the nature of its chemical bonds. rsc.org

The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory. wisc.edu A larger stabilization energy (E(2)) associated with an interaction indicates a more significant delocalization effect.

In the case of this compound, NBO analysis can provide insights into:

Hybridization: The sp-hybridization of the atomic orbitals involved in forming the bonds.

Bond Polarity: The polarization of the bonds due to differences in electronegativity between the bonded atoms.

Hyperconjugative Interactions: The delocalization of electron density, for example, from the lone pair of the nitrogen atom into the antibonding orbitals of the adjacent C-C bonds of the aromatic ring. This delocalization contributes to the stability of the molecule.

A hypothetical NBO analysis for a key interaction in this compound is presented below.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nσ(C-C) (aniline ring)5.2
σ(C-H)σ(C-Cl)1.8

Absolute Hardness and Electronegativity

Global reactivity descriptors, such as absolute hardness (η) and electronegativity (χ), are derived from the energies of the frontier molecular orbitals. These parameters provide a quantitative measure of a molecule's reactivity and stability.

Electronegativity (χ): This is a measure of the power of an atom or a group of atoms to attract electrons to itself. It is calculated as the negative of the average of the ionization potential (I) and the electron affinity (A). Using Koopmans' theorem, it can be approximated as: χ ≈ -(E_HOMO + E_LUMO) / 2

Absolute Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small HOMO-LUMO gap. It is calculated as: η ≈ (E_LUMO - E_HOMO) / 2

These descriptors are useful for predicting the general reactivity of a molecule. A higher electronegativity suggests a greater ability to accept electrons, while a higher hardness indicates lower reactivity.

DescriptorValue (eV)
Electronegativity (χ)3.15
Absolute Hardness (η)2.65

Fukui Functions and Reactive Sites

Fukui functions are a tool within DFT that help to identify the most reactive sites in a molecule. They describe the change in the electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attack.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). It indicates the sites where the molecule is most susceptible to attack by a nucleophile.

f-(r): For electrophilic attack (electron donation). It points to the sites from which an electron is most easily donated to an electrophile.

f0(r): For radical attack.

By calculating the Fukui functions for each atom in this compound, it is possible to create a detailed map of its reactivity. The sites with the highest values of f+(r) will be the most favorable for nucleophilic attack, while those with the highest values of f-(r) will be the preferred sites for electrophilic attack. This information is invaluable for predicting the outcome of chemical reactions involving this compound.

Computational Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the electronic and vibrational characteristics of the molecule.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound.

The prediction process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm).

For this compound, distinct chemical shifts are expected for the protons and carbons in its different chemical environments. For instance, the protons of the 1-phenylethyl group, specifically the methyl group protons, are predicted to appear as a doublet in the ¹H NMR spectrum around 1.5–1.7 ppm due to coupling with the adjacent methine proton. The aromatic protons will exhibit multiplets in the range of approximately 7.2–7.5 ppm. The NH proton's chemical shift is anticipated around 4.5 ppm.

The calculated ¹³C NMR spectrum would also show distinct signals for the various carbon atoms. The chemical shifts are influenced by the electronic effects of the substituents. The chlorine atom on the aniline ring and the bulky 1-phenylethyl group both affect the electron distribution and, consequently, the magnetic environment of the carbon nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds

Compound Functional Group Predicted Chemical Shift (ppm)
This compound Methyl (CH₃) ~1.5–1.7 (doublet)
Aromatic (C₆H₅) ~7.2–7.5 (multiplet)
Amine (NH) ~4.5
3-chloroaniline (B41212) Aromatic 6.463 - 7.003
Amine (NH₂) 3.66

Note: The data in this table is based on typical chemical shift ranges for similar functional groups and should be considered illustrative. Actual experimental values may vary.

Simulation of Vibrational (IR, Raman) Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insights into the molecular vibrations and functional groups present in a molecule. Computational simulations using methods like DFT with basis sets such as 6-31G(d) or larger can generate theoretical vibrational spectra. researchgate.net These simulations calculate the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).

For this compound, key vibrational modes include:

N-H Stretch: The absence of a strong N-H stretching vibration around 3400 cm⁻¹ would confirm the N-substitution of the aniline.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the phenylethyl group appear at lower wavenumbers. nih.gov

C=C Stretches: Aromatic ring C=C stretching vibrations usually occur in the 1600-1400 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration is often found in the 1386–1266 cm⁻¹ region, though it can be coupled with other vibrations. nih.gov

C-Cl Stretch: A characteristic C-Cl stretching vibration is expected in the range of 760-550 cm⁻¹. researchgate.net

Theoretical calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to the computed wavenumbers to improve agreement with experimental data. sphinxsai.comnih.gov The comparison of simulated and experimental spectra aids in the definitive assignment of vibrational bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch ~3400 (if present)
Aromatic C-H Stretch 3100–3000
C=C (Aromatic) Stretch 1600–1400
C-N Stretch 1386–1266
C-Cl Stretch 760–550

Note: These are general frequency ranges and can vary based on the specific molecular environment and computational method used.

UV-Vis Spectra Simulation and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational method for simulating UV-Vis spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed experimentally.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic rings. The chlorine substituent and the phenylethyl group can influence the energies of these transitions, causing shifts in the absorption maxima (λ_max). The calculated spectrum can help in understanding the electronic structure and identifying the nature of the molecular orbitals involved in the electronic excitations, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Advanced Computational Techniques for Chemical Reactivity

Beyond spectroscopic prediction, advanced computational methods can be employed to investigate the chemical reactivity and dynamic behavior of this compound.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. This is particularly relevant given that derivatives of this compound have shown potential as anticancer agents and in the synthesis of antidepressants.

The process involves generating a 3D model of this compound and a target protein. The docking algorithm then explores various possible binding poses of the ligand within the active site of the protein, scoring each pose based on factors like intermolecular energies, including electrostatic and van der Waals interactions. The results can provide insights into the potential biological activity of the compound and guide the design of new, more potent derivatives. For example, studies on similar chloro-substituted aniline derivatives have utilized molecular docking to investigate their interactions with enzymes like monoamine oxidase-B, a target for anti-Parkinsonian agents. asiapharmaceutics.info

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics and flexibility of a molecule over time. By solving Newton's equations of motion for the atoms of the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, changes shape, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. The N-(1-phenylethyl) group introduces a chiral center and significant conformational flexibility, which can be crucial for its biological activity. MD simulations can also be used to study the behavior of the molecule in different solvents, such as its aggregation propensity in aqueous solutions. These simulations offer a dynamic perspective that complements the static picture provided by geometry optimization and docking studies.

Quantum Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader and his research group, offers a profound methodology for analyzing the electronic structure of molecular systems. nih.gov This theory is founded on the topological analysis of the electron density, a physically observable scalar field. nih.govwikipedia.org By examining the gradient vector field of the electron density, QTAIM provides a rigorous and unambiguous definition of atoms within a molecule, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org The theory allows for the partitioning of molecular space into distinct atomic basins, each containing a single nucleus that acts as an attractor for the surrounding electron density. nih.govuni-rostock.de

At the heart of AIM theory is the identification of critical points in the electron density, where the gradient of the density vanishes. uni-rostock.de These critical points are classified based on the curvature of the electron density, revealing key elements of molecular structure. Of particular importance are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms, known as the bond path. researchgate.net The existence of a bond path and its associated BCP is a necessary and sufficient condition for the two atoms to be considered bonded. researchgate.net

The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide valuable insights into the nature of the chemical bond. A high value of ρ(r) at the BCP is indicative of a significant accumulation of charge between the nuclei, characteristic of covalent bonds. The sign of the Laplacian of the electron density distinguishes between different types of atomic interactions. A negative value of ∇²ρ(r) signifies a concentration of electron density, which is typical for shared interactions (covalent bonds). Conversely, a positive ∇²ρ(r) indicates a depletion of electron density at the BCP, which is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.

For a molecule like this compound, an AIM analysis would be instrumental in characterizing the various intramolecular interactions. It would provide quantitative data on the covalent bonds within the phenyl rings, the C-Cl bond, the C-N bond, and the various C-H bonds. Furthermore, it could reveal the presence and nature of weaker non-covalent interactions, such as hydrogen bonds or dihydrogen bonds, which can influence the molecule's conformation and crystal packing. wikipedia.org

While a specific Quantum Theory of Atoms in Molecules (AIM) analysis for this compound has not been reported in the reviewed literature, the table below illustrates the kind of data that such an analysis would provide for key bonds in the molecule. The values are hypothetical and are presented to demonstrate the insights that would be gained from such a study.

BondElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Nature of Interaction
C-Cl~0.2+0.1Polar Covalent
C-N~0.3-0.5Covalent
C=C (aromatic)~0.35-0.7Covalent
N-H~0.3-0.6Covalent

Non-Linear Optical (NLO) Properties Exploration

Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in various photonic and optoelectronic technologies. bohrium.com Organic molecules, in particular, have shown promise as NLO materials owing to their large second-order optical nonlinearities, fast response times, and the ability to tailor their properties through synthetic modifications. bohrium.com The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, often referred to as a "push-pull" system. researchgate.net

The key parameters that characterize the NLO properties of a molecule at the microscopic level are the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). The hyperpolarizability is a measure of the non-linear response of a molecule to an applied electric field and is the primary determinant of the second-order NLO activity of a material. Theoretical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting and understanding the NLO properties of molecules. researchgate.net

Computational studies on similar substituted anilines have shown that the nature and position of substituents have a profound impact on the NLO properties. For instance, studies on para-chloroaniline have explored its electronic structure and NLO properties. researchgate.nethilarispublisher.com Research on a broader range of substituted anilines and N,N-dimethylanilines has demonstrated that modifications to the donor and acceptor strengths, as well as the conjugation length, can significantly enhance the first-order hyperpolarizability. bohrium.commq.edu.au Generally, increasing the electron-donating ability of the amino group and the electron-withdrawing strength of the acceptor group leads to a larger hyperpolarizability. bohrium.com

While specific experimental or computational data for the NLO properties of this compound are not available in the surveyed literature, theoretical calculations would be expected to provide values for the dipole moment, polarizability, and first-order hyperpolarizability. The table below presents hypothetical, yet representative, data for this compound based on values reported for similar substituted anilines. This illustrates the expected order of magnitude for these properties.

PropertySymbolCalculated Value (a.u.)
Dipole Momentμ~2-4 D
Polarizabilityα~150-200
First-Order Hyperpolarizabilityβ~1000-3000

Further theoretical investigations would be invaluable in accurately quantifying the NLO properties of this compound and in understanding the structure-property relationships that govern its NLO response. Such studies would guide the design of new organic materials with enhanced NLO properties for advanced technological applications.

Reaction Chemistry and Mechanistic Insights of N 1 Phenylethyl Aniline Derivatives

Mechanistic Studies of Formative Reactions

The synthesis of N-(1-phenylethyl)aniline derivatives can be achieved through several routes, most notably via catalytic hydroamination or the amination of aryl halides. These formative reactions are the subject of extensive mechanistic investigation to optimize yield, selectivity, and stereochemical control.

Detailed Investigations of Hydroamination Mechanisms

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for synthesizing amines. ilpi.comwikipedia.org The reaction is generally catalyzed, as the repulsion between the electron-rich amine and the unsaturated C-C bond creates a significant activation barrier. ilpi.comwikipedia.org

The mechanism of hydroamination varies significantly with the type of catalyst used. libretexts.org

Early Transition Metal and Lanthanide Catalysts: These reactions, particularly for aminoalkenes, often proceed through what is known as the "lanthanide-like" mechanism. wikipedia.orgnih.gov The catalytic cycle typically begins with the formation of a metal-amido complex, which then undergoes a 1,2-insertion of the alkene or alkyne into the metal-nitrogen bond to form a metal-alkyl intermediate. ilpi.com Subsequent protonolysis by another amine molecule regenerates the active catalyst and releases the product. ilpi.comwikipedia.org

Late Transition Metal Catalysts: Mechanisms involving late transition metals (e.g., Palladium, Nickel) are more varied. libretexts.org One pathway involves the activation of the unsaturated bond by coordination to the metal center, making it more electrophilic and susceptible to nucleophilic attack by the amine. ilpi.com An alternative mechanism involves the oxidative addition of the N-H bond to the metal, forming a hydrido-amido complex. The reaction can then proceed via insertion of the olefin into either the M-H or M-N bond. ilpi.com For dienes and conjugated systems, a pathway involving a nucleophilic attack on a coordinated allylic intermediate is also possible. libretexts.org

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical aspect of these reactions and is a primary focus of catalyst development. ilpi.com

Ligand Effects and Selectivity in Catalytic Processes

In transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination of aryl halides, the choice of ligand is paramount for achieving high efficiency and selectivity. acs.orgtandfonline.com The ligand's role is multifaceted: it stabilizes the metal center, influences its electronic properties, and provides a specific steric environment to control the reaction pathway. acs.org

Key functions of ligands in catalytic amination include:

Promoting the formation of a catalytically active, often monoligated, Pd(0) complex. acs.org

Facilitating the oxidative addition of the aryl halide to the metal center. acs.org

Providing steric bulk to encourage the C-N bond-forming reductive elimination step. acs.orgnih.gov

Suppressing side reactions, such as the formation of diarylamines or hydroxylation products when using aqueous bases. organic-chemistry.orgnih.gov

Recent studies have highlighted the development of specialized phosphine (B1218219) ligands that enable challenging aminations. For example, the KPhos ligand, which has a bipyrazole backbone, has been shown to be effective in the palladium-catalyzed amination of aryl chlorides and bromides using aqueous ammonia (B1221849) and a hydroxide (B78521) base, a system prone to side reactions. organic-chemistry.orgnih.gov Mechanistic studies indicated that the turnover-limiting step was the reductive elimination of the arylamine. organic-chemistry.org Similarly, ligands like BippyPhos have proven effective for coupling aryl chlorides with amine nucleophiles. acs.org The development of copper-catalyzed Ullmann-type C-N coupling reactions has also been significantly advanced through ligand engineering, enabling reactions to be performed in more environmentally benign solvents like water. tandfonline.com

Table 1: Examples of Ligands in Catalytic Amination of Aryl Halides
LigandCatalyst System ExampleKey Features & OutcomesReference
BippyPhos[Pd(crotyl)Cl]₂ / KOtBuEffective for coupling aryl/heteroaryl chlorides with amine nucleophiles in organic or aqueous micellar conditions. acs.org
KPhosPalladium Precatalyst / KOH (aq)A dialkyl biheteroaryl phosphine that suppresses formation of aryl alcohol and diarylamine side products in aminations with aqueous ammonia. organic-chemistry.orgnih.gov
tBuBrettPhosPalladium Precatalyst / KOtBuKnown to be efficient for aminations of aryl (pseudo)halides with primary amines. acs.org
Josiphos familyPalladium PrecatalystHindered, bidentate ligands whose structural elements contribute to high reactivity and selectivity in amination. acs.org

Nucleophilic Substitution Reactions Involving the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline moiety in 3-chloro-N-(1-phenylethyl)aniline can act as a nucleophile, participating in substitution reactions. A primary route for the formation of such N-alkylanilines is the reaction of an aniline with an alkyl halide. For example, the synthesis of N-(1-phenylethyl)aniline derivatives can be accomplished via the nucleophilic substitution reaction between an appropriately substituted aniline and a 1-phenylethyl halide. rsc.org

Kinetic studies of the reaction between 1-(Y-phenyl)ethyl chlorides and X-anilines in methanol (B129727) have provided detailed mechanistic insights. rsc.org The results suggest a transition state (TS) where the bond between the aniline nucleophile and the carbocation (formed in an ion-pair pre-equilibrium) is nearly completely formed. rsc.org The reaction rate is sensitive to the electronic properties of substituents on both the aniline (X) and the phenylethyl (Y) rings. An isokinetic point was observed, where the sign of the Hammett parameter ρₓ (sensitivity to aniline substituent) changes, indicating a shift in the balance of bond-formation and bond-breaking character in the transition state. rsc.org

The nucleophilicity of the aniline nitrogen is reduced by the delocalization of its lone pair into the aromatic ring. This makes it a weaker nucleophile than a typical alkylamine. Base catalysis is often observed in nucleophilic aromatic substitution reactions where anilines act as nucleophiles, particularly in protic solvents. The base can facilitate the deprotonation of the intermediate σ-complex, which can be the rate-limiting step.

Stereochemical Implications in Reaction Mechanisms

The N-(1-phenylethyl) group contains a stereocenter at the carbon atom bonded to both the phenyl ring and the nitrogen atom. This chiral feature has significant implications for the reaction mechanisms and the stereochemical outcome of synthetic transformations.

When N-(1-phenylethyl)aniline derivatives are synthesized via nucleophilic substitution, the stereochemistry of the reaction is critical. For instance, the reaction of (R)-1-bromo-1-phenylethane with 3-chloroaniline (B41212) would be expected to proceed via an Sₙ2 mechanism. Sₙ2 reactions are well-known to occur with an inversion of configuration at the electrophilic carbon center. libretexts.org Therefore, this reaction would yield (S)-3-chloro-N-(1-phenylethyl)aniline. This principle of stereochemical inversion is a fundamental concept in nucleophilic substitution at chiral centers. libretexts.org

The chiral N-(1-phenylethyl) group itself can serve as a chiral auxiliary. Enantiomerically pure 1-phenylethylamine (B125046) is a widely used building block in asymmetric synthesis. mdpi.com When attached to a molecule, it can direct the stereochemical course of subsequent reactions, enabling the diastereoselective synthesis of new chiral centers. For example, it has been used in diastereoselective cyclization reactions to produce chiral heterocyclic compounds and in Strecker reactions to synthesize chiral amino acids. mdpi.com The stereochemical induction arises from the steric and electronic influence of the chiral group, which favors the approach of reagents from one face of the molecule over the other.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates

The bifunctional nature of 3-chloro-N-(1-phenylethyl)aniline, possessing both a nucleophilic secondary amine and a modifiable aromatic ring, positions it as a versatile intermediate for constructing more elaborate molecules.

The aniline (B41778) moiety is a fundamental building block in synthetic chemistry, and meta-substituted anilines, in particular, are key components in numerous medicinal compounds and other bioactive molecules. beilstein-journals.org The structure of this compound makes it a suitable precursor for complex targets. For instance, related chloro-aniline derivatives can be condensed with ketones like 1-phenylethanone to form Schiff base ligands, which can then be used to create transition metal complexes. jocpr.com This reactivity highlights a pathway where the N-(1-phenylethyl)aniline scaffold can be incorporated into larger, functional molecular systems.

Furthermore, structures containing chloro-phenyl motifs are recognized as important intermediates in pharmaceutical synthesis. The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a precursor to key antidepressants, underscores the value of this structural combination in building complex, enantiomerically pure active pharmaceutical ingredients. ciac.jl.cn The presence of both a chiral center and a synthetically versatile chloro-substituted ring in this compound suggests its potential as a valuable starting material for analogous multi-step synthetic campaigns.

While specific polymerization studies involving this compound are not extensively documented, the polymerization of aniline and its derivatives is a well-established field for creating functional polymers. The properties of polyanilines can be finely tuned by introducing substituents onto the aniline ring.

The incorporation of a chloro-substituent is known to influence the final properties of materials. For example, in liquid crystals derived from chloro-substituted Schiff bases, the halogen atom impacts the molecular conformation, melting temperature, and the stability of mesophases. mdpi.com It is therefore anticipated that using this compound as a monomer or co-monomer would yield polymeric materials with distinct characteristics. The chlorine atom could enhance thermal stability and modify solubility, while the bulky, chiral N-(1-phenylethyl) group could influence the polymer's morphology and introduce sites for chiral recognition, potentially leading to materials for specialized separation or sensing applications.

Development of Chiral Ligands and Organocatalysts from N-(1-Phenylethyl)aniline Scaffolds

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. The inherent chirality of the N-(1-phenylethyl) group makes its derivatives, including this compound, attractive scaffolds for this purpose.

The parent amine, 1-phenylethylamine (B125046) (α-PEA), is considered a privileged chiral auxiliary and inducer in asymmetric synthesis and is a common starting material for novel, optically active ligands. mdpi.com This principle extends to its N-aryl derivatives. The N-(1-phenylethyl)aniline framework is a key structural motif in the development of modern organocatalysts. For example, extensive research has focused on designing catalysts for the enantioselective reduction of the related imine, (E)-N-(1-phenylethylidene)aniline. mdpi.com In these studies, prolinamide-based organocatalysts are systematically modified to optimize yield and enantioselectivity, demonstrating the scaffold's importance as a benchmark for catalyst development. mdpi.com

The following table summarizes the performance of various l-proline-based organocatalysts in the benchmark reduction of (E)-N-(1-phenylethylidene)aniline, highlighting how structural modifications to catalysts influence the synthesis of chiral amines.

CatalystAmide ResidueYield (%)Enantiomeric Excess (ee, %)Reference
Cbz-L-Pro-NH(n-Bu)n-Butylamine9985 mdpi.com
Cbz-L-Pro-NH(t-Bu)tert-Butylamine9681 mdpi.com
Cbz-L-Pro-NH(Bn)Benzylamine9984 mdpi.com
Cbz-L-Pro-NH(Ph)Aniline8385 mdpi.com
Piv-L-Pro-NH(p-anisidine)p-Methoxyaniline9995 mdpi.com

The design of such catalysts often involves combining a known chiral scaffold, like pyrrolidine, with other functional groups to create bifunctional systems capable of activating substrates through mechanisms like hydrogen bonding. nih.govresearchgate.net The N-(1-phenylethyl)aniline structure serves as a foundational element upon which these more complex and highly efficient catalytic systems are built.

Advanced Material Science Applications

The search for new materials with tailored electronic and photophysical properties is a major driver of research in materials science. The substitution pattern of this compound suggests its potential utility in this domain.

The electronic properties of an organic molecule are heavily influenced by its constituent atoms and their arrangement. The introduction of a chlorine atom onto an aromatic ring can significantly alter the molecule's electron distribution through a combination of inductive (electron-withdrawing) and resonance (electron-donating) effects. nih.govoregonstate.edu This modification directly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Studies on related molecules confirm the profound effect of chloro-substitution. In a series of carbazole (B46965) dyes, the number and position of chlorine atoms were found to influence the absorption and fluorescence spectra, fluorescence quantum yields, and excited-state dipole moments. mdpi.com Similarly, research on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines showed that the chloro-substituent affects the optical band gap and the HOMO/LUMO energies, which are critical parameters for applications in organic electronics. beilstein-journals.org The emission spectra of these compounds, which determine their color as light emitters, are also modulated by such substitutions. beilstein-journals.org

The table below presents photophysical data for related chloro-substituted heterocyclic compounds, illustrating the influence of the chloro-substituent and other structural features on their optical properties.

Compound TypeSubstituentsAbsorption Max (λmax, nm)Emission Max (λem, nm)Optical Band Gap (eV)Reference
Tetrahydroacridine9-chloro, 2,4-diphenyl3293933.37 beilstein-journals.org
Tetrahydroacridine9-chloro, 2,4-bis(4-methoxyphenyl)3354103.20 beilstein-journals.org
Carbazole Dye4-chloro~374 (in CHCl3)~430 (in CHCl3)N/A mdpi.com
Carbazole Dye2,4-dichloro~382 (in CHCl3)~435 (in CHCl3)N/A mdpi.com

The combination of the chloro-substituent's electronic influence with the bulky, defined three-dimensional structure of the N-(1-phenylethyl) group makes this compound and its derivatives interesting candidates for the design of materials with specific optical or electronic functions, such as liquid crystals, dyes for sensing, or components in organic light-emitting diodes (OLEDs). mdpi.com

Q & A

What synthetic methodologies are recommended for preparing 3-chloro-N-(1-phenylethyl)aniline, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, in a general procedure (General Procedure A), 3-chloroaniline is reacted with 1-phenylethyl bromide under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) . Optimization may involve:

  • Temperature control : Maintaining 30–60°C to balance reaction rate and byproduct formation .
  • Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for >95% purity .

How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?

Answer:

  • ¹H NMR : The 1-phenylethyl group shows distinct doublets for the methyl group (δ ~1.5–1.7 ppm, coupling with adjacent CH) and a multiplet for the aromatic protons (δ ~7.2–7.5 ppm). The NH proton (δ ~4.5 ppm) is absent due to substitution .
  • IR : Absence of N-H stretch (~3400 cm⁻¹) confirms substitution; C-Cl stretch appears at ~550–600 cm⁻¹ .
  • MS : Molecular ion peak at m/z 245 (C₁₄H₁₃ClN⁺) and fragmentation patterns (e.g., loss of C₆H₅CH₂ group) differentiate isomers .

What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Answer:

  • Single-crystal X-ray diffraction : SHELX software (SHELXL/SHELXS) is used for refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>10:1) .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies N–H···N or C–H···π interactions, critical for understanding packing motifs .
  • Disorder handling : Partial occupancy refinement for disordered groups (e.g., pyrrole H in isomeric analogs) .

How do substituent positions (meta vs. para) on the aniline ring influence biological activity in enzyme inhibition studies?

Answer:

  • Structure-activity relationship (SAR) : Meta-substitution (3-chloro) may enhance steric hindrance, affecting binding to enzymes like MurA. Docking studies (AutoDock Vina) show meta-Cl improves hydrophobic interactions with active-site residues .
  • Comparative assays : Para-substituted analogs (e.g., 4-chloro-N-(1-phenylethyl)aniline) exhibit reduced activity due to altered electron density .
  • Biological validation : IC₅₀ determination via enzyme-linked assays (e.g., spectrophotometric monitoring of UDP-N-acetylglucosamine depletion) .

What computational approaches predict the solubility and stability of this compound in different solvents?

Answer:

  • DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set evaluates solvation free energy (ΔG_solv) in solvents like DMSO or ethanol .
  • Molecular dynamics (MD) : Simulations (AMBER force field) assess aggregation propensity in aqueous solutions .
  • Degradation studies : HPLC-MS monitors stability under UV light or oxidative conditions (e.g., H₂O₂) .

How are impurities or byproducts characterized during the synthesis of this compound?

Answer:

  • HPLC-DAD/UV : Reverse-phase C18 columns (acetonitrile/water gradient) detect unreacted 3-chloroaniline or di-substituted byproducts .
  • GC-MS : Identifies volatile impurities (e.g., ethylbenzene from solvent degradation) .
  • Elemental analysis : Validates purity (>95% C, H, N content) .

What role does hydrogen bonding play in the solid-state stability of this compound derivatives?

Answer:

  • Intermolecular interactions : N–H···Cl or C–H···π bonds form centrosymmetric dimers, enhancing thermal stability (TGA analysis) .
  • Crystal packing : Planar vs. twisted conformations (dihedral angles ~75–86°) impact melting points and hygroscopicity .
  • Polymorphism screening : Slurrying in solvents (e.g., ethanol/water) identifies stable polymorphs .

How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

Answer:

  • Ligand design : Introduce carboxylate or pyridyl groups via Suzuki coupling or Ullmann reactions .
  • Coordination studies : FT-IR and XPS confirm metal binding (e.g., Cu²⁺ or Zn²⁺) .
  • Porosity analysis : BET surface area measurements (N₂ adsorption) evaluate MOF applications in catalysis .

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